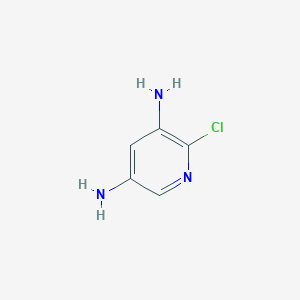

2-Chloropyridine-3,5-diamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of “2-Chloropyridine-3,5-diamine” is not explicitly mentioned in the available resources. However, a related compound, 5-chloropyridine-2,3-diamine, can be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite2.

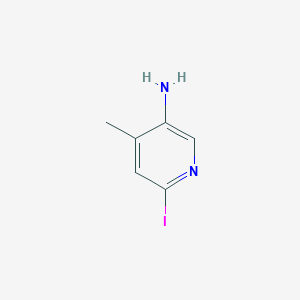

Molecular Structure Analysis

The molecular structure analysis of “2-Chloropyridine-3,5-diamine” is not explicitly available. However, it’s worth noting that the molecular structure of a compound can be influenced by various factors such as the nature of the substituents and the reaction conditions3.

Chemical Reactions Analysis

The chemical reactions involving “2-Chloropyridine-3,5-diamine” are not explicitly mentioned in the available resources. However, a related compound, 2-chloropyridine, has been used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloropyridine-3,5-diamine” are not explicitly available. However, 2-chloropyridine, a related compound, is a colorless liquid1.

Aplicaciones Científicas De Investigación

-

- Application : The compound “2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)” is used in the development of a novel organic single crystal for Nonlinear Optics (NLO) and optical limiting applications .

- Method : The crystal was grown using a conventional slow evaporation solution technique (SEST). The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .

- Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

-

- Application : “2-Chloropyridine” is used in the agricultural business to produce fungicides and insecticides. In addition, it is used to produce antihistamines and antiarrythmics for medicinal use .

- Method : “2-Choropyridine” is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .

- Results : The specific outcomes of these applications are not detailed in the source, but the compound is implied to be effective in its uses .

Safety And Hazards

The safety and hazards of “2-Chloropyridine-3,5-diamine” are not explicitly mentioned in the available resources. However, 2-chloropyridine, a related compound, is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause damage to organs through prolonged or repeated exposure, and is fatal in contact with skin or if inhaled5.

Direcciones Futuras

The future directions of “2-Chloropyridine-3,5-diamine” are not explicitly mentioned in the available resources. However, perhalogenated pyridines, such as pentachloropyridine, have been used as building blocks in the synthesis of chemically relevant organic compounds6.

Propiedades

IUPAC Name |

2-chloropyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNABPUPJEZQSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622605 | |

| Record name | 2-Chloropyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropyridine-3,5-diamine | |

CAS RN |

5632-81-5 | |

| Record name | 2-Chloropyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

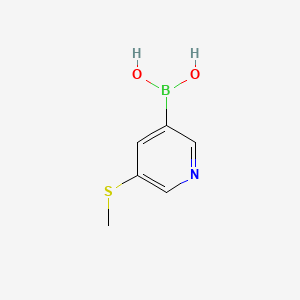

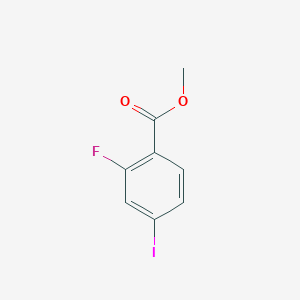

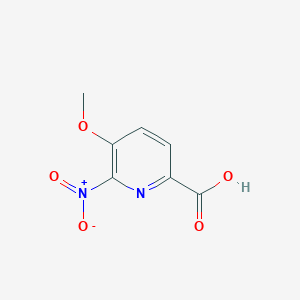

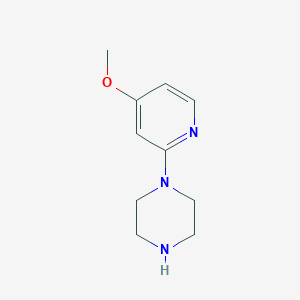

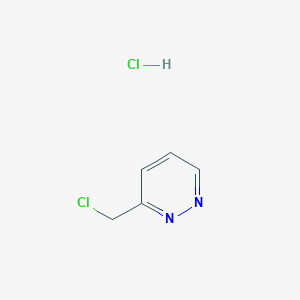

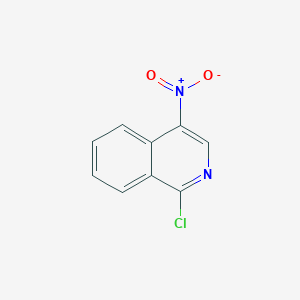

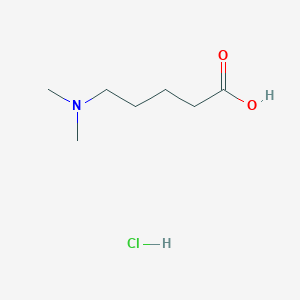

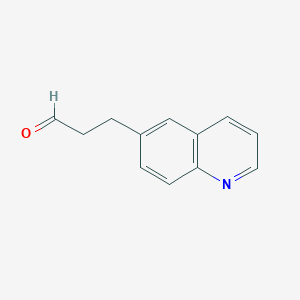

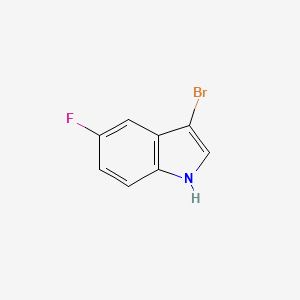

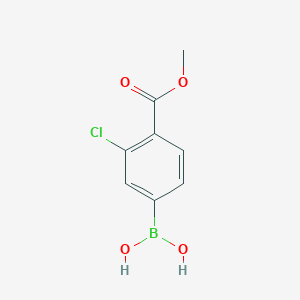

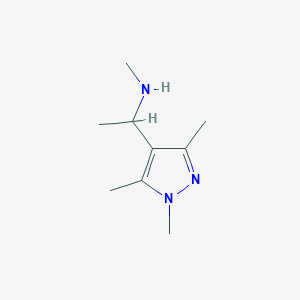

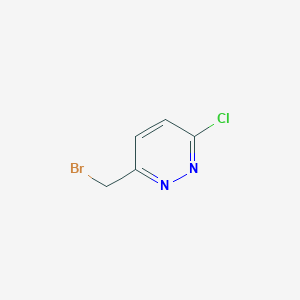

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.